molecular formula C19H20O4 B11150885 1,3-dipropoxy-6H-benzo[c]chromen-6-one

1,3-dipropoxy-6H-benzo[c]chromen-6-one

Cat. No.: B11150885
M. Wt: 312.4 g/mol
InChI Key: HEQIIRNZEIWSMB-UHFFFAOYSA-N
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Description

1,3-Dipropoxy-6H-benzo[c]chromen-6-one is a synthetic organic compound that belongs to the class of benzo[c]chromen-6-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a benzo[c]chromen-6-one core with two propoxy groups attached at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dipropoxy-6H-benzo[c]chromen-6-one typically involves the alkoxylation of 6H-benzo[c]chromen-6-one derivatives. One common method includes the reaction of 6H-benzo[c]chromen-6-one with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like column chromatography and recrystallization would be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,3-Dipropoxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Dipropoxy-6H-benzo[c]chromen-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-dipropoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. As a potential phosphodiesterase II inhibitor, it may exert its effects by inhibiting the breakdown of cyclic nucleotides, leading to increased levels of cyclic AMP and cyclic GMP. This can result in various physiological effects, including anti-inflammatory and neuroprotective actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dipropoxy-6H-benzo[c]chromen-6-one is unique due to the presence of propoxy groups, which can influence its solubility, reactivity, and biological activity. The propoxy groups may enhance its ability to interact with specific molecular targets, making it a valuable compound for various scientific and therapeutic applications .

Properties

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

1,3-dipropoxybenzo[c]chromen-6-one

InChI

InChI=1S/C19H20O4/c1-3-9-21-13-11-16(22-10-4-2)18-14-7-5-6-8-15(14)19(20)23-17(18)12-13/h5-8,11-12H,3-4,9-10H2,1-2H3

InChI Key

HEQIIRNZEIWSMB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C3=CC=CC=C3C(=O)O2)C(=C1)OCCC

Origin of Product

United States

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